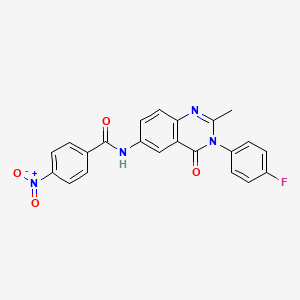

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide

CAS No.: 1170513-27-5

Cat. No.: VC4464076

Molecular Formula: C22H15FN4O4

Molecular Weight: 418.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170513-27-5 |

|---|---|

| Molecular Formula | C22H15FN4O4 |

| Molecular Weight | 418.384 |

| IUPAC Name | N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C22H15FN4O4/c1-13-24-20-11-6-16(25-21(28)14-2-7-18(8-3-14)27(30)31)12-19(20)22(29)26(13)17-9-4-15(23)5-10-17/h2-12H,1H3,(H,25,28) |

| Standard InChI Key | WZENZKWXMXQKIC-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)F |

Introduction

Structural Elucidation and Molecular Characteristics

Core Quinazolinone Scaffold

The compound is built around a 3,4-dihydroquinazolin-4-one core, a heterocyclic system comprising a fused benzene and pyrimidine ring with a ketone group at position 4. Substituents at positions 2 (methyl), 3 (4-fluorophenyl), and 6 (4-nitrobenzamide) define its unique pharmacological and chemical profile. The 4-fluorophenyl group introduces electron-withdrawing effects, while the nitrobenzamide moiety enhances molecular polarity and hydrogen-bonding capacity .

Stereoelectronic Properties

The para-fluorine on the phenyl ring induces a moderate electron-withdrawing effect, stabilizing the quinazolinone ring through resonance. The nitro group on the benzamide fragment further polarizes the molecule, increasing its reactivity in electrophilic substitution reactions. Computational modeling of similar compounds predicts a planar configuration for the quinazolinone core, with the 4-fluorophenyl and nitrobenzamide groups oriented orthogonally to minimize steric hindrance .

Synthetic Methodologies

Quinazolinone Ring Formation

The synthesis of the quinazolinone core typically begins with anthranilic acid derivatives. For example, 2-(2-chloroacetamido)-5-nitrobenzoic acid serves as a precursor in analogous syntheses . Chloroacetyl chloride reacts with aminobenzoic acid under anhydrous conditions to form an intermediate acyl chloride, which cyclizes upon heating with a substituted aniline (e.g., 4-fluoroaniline). This step establishes the 3-(4-fluorophenyl) substituent and the ketone at position 4 .

Key Reaction Conditions

-

Solvent: Dry acetonitrile or dichloromethane.

-

Temperature: Microwave-assisted heating at 150°C for 15–30 minutes.

Optimization Challenges

-

Steric hindrance: The methyl group at position 2 may slow acylation, necessitating extended reaction times.

-

Purification: Column chromatography (e.g., 0–10% methanol/dichloromethane) is required to isolate the product .

Spectroscopic Characterization

1H^1H1H NMR

-

Quinazolinone protons: Aromatic protons appear as doublets between δ 8.5–9.1 ppm (J = 2.5–9.3 Hz) .

-

4-Fluorophenyl group: Multiplet signals at δ 7.1–7.4 ppm, with coupling constants reflecting para-substitution .

-

Methyl group: A singlet at δ 2.1–2.3 ppm for the C2 methyl .

13C^{13}C13C NMR

-

Carbonyl groups: The quinazolinone ketone resonates at δ 164–168 ppm, while the benzamide carbonyl appears at δ 166–170 ppm .

-

Nitro group: Electron-deficient aromatic carbons adjacent to the nitro group show upfield shifts (δ 120–125 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of analogous compounds confirms molecular formulas with errors <5 ppm. For example, C21H23FN5O3 ([M+H]) exhibits a calculated mass of 412.1779 and observed 412.1808 . The target compound’s molecular formula (C22H17FN4O4) would yield a similar precision.

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the nitro and fluorophenyl groups; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

-

Stability: Degrades under acidic conditions (pH <4) via hydrolysis of the benzamide bond. Stable in neutral and basic solutions for >24 hours .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 180–220°C with decomposition . The methyl group at position 2 may lower the melting point slightly compared to unmethylated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume